molecular formula C7H8N4 B12928924 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine CAS No. 1373333-63-1

1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine

Cat. No.: B12928924
CAS No.: 1373333-63-1
M. Wt: 148.17 g/mol
InChI Key: WVLCVBGOYWGOCR-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an amine group at the 7-position further defines its structure. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with receptors on the cell surface, triggering downstream signaling pathways that result in specific cellular responses .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

1373333-63-1

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylpyrazolo[3,4-c]pyridin-7-amine

InChI

InChI=1S/C7H8N4/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9)

InChI Key

WVLCVBGOYWGOCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2N)C=N1

Origin of Product

United States

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